molecular formula C17H18F2N2O2S B5483541 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE

Cat. No.: B5483541
M. Wt: 352.4 g/mol
InChI Key: SWCZIKSBMQDXIG-UHFFFAOYSA-N
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Description

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a difluorobenzenesulfonyl group and a methylphenyl group attached to a piperazine ring

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O2S/c1-13-4-2-3-5-17(13)20-8-10-21(11-9-20)24(22,23)14-6-7-15(18)16(19)12-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCZIKSBMQDXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 4-(2-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Nucleophiles such as amines or thiols in polar solvents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorobenzenesulfonyl)-4-(2-methylphenyl)piperazine
  • 1-(3,4-Difluorobenzenesulfonyl)-4-phenylpiperazine
  • 1-(3,4-Difluorobenzenesulfonyl)-4-(4-methylphenyl)piperazine

Uniqueness

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE is unique due to the presence of both difluorobenzenesulfonyl and methylphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.

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